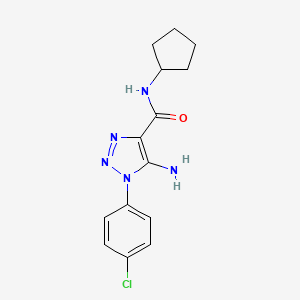

![molecular formula C20H23N3O2 B5522359 N-[(3S*,4R*)-4-(4-甲基苯基)-1-(1H-吡咯-3-酰羰基)-3-吡咯烷基]环丙烷甲酰胺](/img/structure/B5522359.png)

N-[(3S*,4R*)-4-(4-甲基苯基)-1-(1H-吡咯-3-酰羰基)-3-吡咯烷基]环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound, due to its complex structure involving cyclopropane and pyrrolidine rings, as well as a pyrrol-3-ylcarbonyl and a 4-methylphenyl group, is of interest in the context of synthetic and medicinal chemistry. While the specific compound was not directly found, insights into related compounds can be provided, showcasing methods and analyses that could be applicable.

Synthesis Analysis

The synthesis of structurally related compounds typically involves multi-step reactions, starting from commercially available substrates. For example, compounds with cyclopropane carboxamide structures have been synthesized through nucleophilic substitution reactions followed by ester hydrolysis, yielding the target compounds in moderate to high yields (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR and MS spectra, to confirm the structure of synthesized compounds. For example, X-ray diffraction has been used to determine the crystal structure of synthesized molecules, revealing specific conformations and interactions within the crystal lattice (Özer et al., 2009).

Chemical Reactions and Properties

Chemical properties of similar compounds often involve their reactivity under certain conditions, which can be used to further modify the compound or understand its stability. Studies on related compounds have explored their potential biological activities, such as antiproliferative activity against cancer cell lines, highlighting the importance of the molecular structure in their biological interactions (Lu et al., 2021).

科学研究应用

钾离子通道开放剂

研究探索了源自 N-[(3S*,4R*)-4-(4-甲基苯基)-1-(1H-吡咯-3-酰羰基)-3-吡咯烷基]环丙烷甲酰胺的化合物的合成和生物活性,强调了它们作为强效钾离子通道开放剂的潜力。这些化合物已被测试其拮抗大鼠主动脉内皮剥除后钾离子诱导收缩的能力,由于其有效的 IC90 值,显示出作为抗高血压和抗心绞痛药物的希望,表明在额外的结合位点可能存在相互作用 (Brown 等,1993).

合成方法

已经报道了相关化合物的合成方法的进展,提供了快速且高产的方法。一项值得注意的工作建立了一种密切相关化合物的合成方法,展示了多步亲核取代反应和酯水解的高效率。这项研究有助于更广泛地了解复杂有机分子的合成策略 (Zhou 等,2021).

组蛋白脱乙酰基酶抑制剂

另一个应用领域是在组蛋白脱乙酰基酶 (HDAC) 抑制剂的开发中。对结构上类似于 N-[(3S*,4R*)-4-(4-甲基苯基)-1-(1H-吡咯-3-酰羰基)-3-吡咯烷基]环丙烷甲酰胺的化合物的研究已经产生了有效的 HDAC 抑制剂。这些抑制剂选择性地靶向 HDAC 1-3 和 11,在体内显示出显着的抗肿瘤活性,并具有作为抗癌药物的潜力 (Zhou 等,2008).

抗抑郁和促智剂

异烟酰肼的席夫碱和 2-氮杂环丁酮的合成和药理学评估已证明了潜在的抗抑郁和促智活性。这项研究强调了核心化学结构在开发中枢神经系统 (CNS) 活性剂中的相关性,有助于寻找新的治疗选择 (Thomas 等,2016).

杂双功能偶联剂

已经开发出源自类似核心结构的杂双功能偶联剂的高效合成,这对蛋白质和酶的化学选择性偶联至关重要。这项工作为生物偶联化学的创新方法铺平了道路,促进了高纯度和高产率的生物活性偶联物的开发 (Reddy 等,2005).

属性

IUPAC Name |

N-[(3S,4R)-4-(4-methylphenyl)-1-(1H-pyrrole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-13-2-4-14(5-3-13)17-11-23(20(25)16-8-9-21-10-16)12-18(17)22-19(24)15-6-7-15/h2-5,8-10,15,17-18,21H,6-7,11-12H2,1H3,(H,22,24)/t17-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRONJXUBVOOLQ-ZWKOTPCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CC2NC(=O)C3CC3)C(=O)C4=CNC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C3CC3)C(=O)C4=CNC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5522289.png)

![benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5522302.png)

![6-methyl-5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5522318.png)

![ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522321.png)

![ethyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5522330.png)

![2-{[(5-bromo-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522337.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5522353.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522356.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-phenoxyacetamide](/img/structure/B5522387.png)

![N-[3-(acetylamino)phenyl]-2-nitrobenzamide](/img/structure/B5522388.png)